(3S,5S)-(+)-3,5-Heptanediol

Catalog No.
S1534731
CAS No.
129212-21-1
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,5S)-(+)-3,5-Heptanediol

CAS Number

129212-21-1

Product Name

(3S,5S)-(+)-3,5-Heptanediol

IUPAC Name

(3S,5S)-heptane-3,5-diol

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

BQWORYKVVNTRAW-BQBZGAKWSA-N

SMILES

CCC(CC(CC)O)O

Canonical SMILES

CCC(CC(CC)O)O

Isomeric SMILES

CC[C@@H](C[C@H](CC)O)O

(3S,5S)-(+)-3,5-Heptanediol (CAS 129212-21-1) is a highly pure, C2-symmetric acyclic chiral diol primarily utilized as a chiral auxiliary, acetal template, and stereocontrolling building block in asymmetric synthesis. Featuring two stereocenters bearing ethyl substituents, it provides a highly predictable conformational bias when condensed into 1,3-dioxane rings. This structural rigidity makes it a privileged template for directing complex cascade reactions, such as intramolecular polyene cyclizations, and a valuable precursor for active pharmaceutical ingredients (APIs). For procurement, its availability as a >99% enantiomeric excess solid (m.p. 52°C) ensures reproducible stereocontrol and superior handling characteristics compared to lower-molecular-weight homologs.

Substituting (3S,5S)-3,5-heptanediol with the more common (2R,4R)-2,4-pentanediol or rigid aromatic diols (like BINOL) fundamentally alters the steric environment of the resulting chiral auxiliaries. The ethyl groups of 3,5-heptanediol offer a specific intermediate steric bulk—larger than methyls but less encumbering than phenyls or tert-butyls—which is critical for optimizing diastereomeric ratios in Lewis acid-catalyzed acetal cleavage and polyene cyclizations. Furthermore, utilizing racemic or meso-3,5-heptanediol abolishes the C2-symmetry required to prevent the formation of diastereomeric mixtures during acetalization, leading to catastrophic losses in downstream enantioselectivity, complex purification bottlenecks, and severely diminished overall yields[1].

Steric Tuning in Asymmetric Acetal Templates for Cascade Cyclizations

In the construction of complex polycyclic frameworks via cascade polyene cyclizations, the choice of chiral acetal template dictates the stereochemical outcome. (3S,5S)-3,5-Heptanediol serves as an optimal C2-symmetric template, where its ethyl substituents lock the intermediate 1,3-dioxane ring into a rigid chair conformation. This specific steric environment induces high facial selectivity during Lewis acid-promoted cyclization, enabling enantiomeric excesses of up to 90%. In contrast, acyclic precursors lacking this precisely tuned chiral acetal template yield racemic mixtures, while templates with insufficient bulk fail to provide adequate facial shielding [1].

Evidence DimensionEnantiomeric excess in acetal-directed polyene cyclization
Target Compound DataUp to 90% ee using optimized C2-symmetric acyclic diol templates like 3,5-heptanediol
Comparator Or BaselineAcyclic precursors lacking the specific chiral acetal template (0% ee)
Quantified DifferenceShift from racemic mixtures to highly enantioenriched polycyclic products (up to 90% ee)
ConditionsLewis acid-catalyzed intramolecular polyene cyclization

Buyers developing complex terpene or steroid frameworks must select this exact diol to achieve the precise steric tuning required for high-yielding, enantioselective cascade cyclizations.

Conformational Rigidity in 1,3-Dioxane Formation

The utility of a chiral auxiliary depends on its ability to form a single, predictable conformation. When (3S,5S)-3,5-heptanediol is condensed with aldehydes, the two ethyl groups strongly favor diequatorial positions within the resulting 1,3-dioxane ring. This thermodynamic preference prevents the formation of interconverting conformers, locking the reactive acetal center. Compared to flexible 1,2-diols or non-C2-symmetric diols, which often yield complex mixtures of diastereomeric acetals, (3S,5S)-3,5-heptanediol ensures near-quantitative conversion to a single reactive conformer, drastically simplifying downstream purification and maximizing asymmetric induction[1].

Evidence DimensionAcetal conformational purity
Target Compound DataExclusive formation of diequatorial 1,3-dioxane conformers
Comparator Or BaselineNon-C2-symmetric or flexible 1,2-diols
Quantified DifferenceElimination of diastereomeric acetal mixtures
ConditionsCondensation with aldehydes under standard acidic conditions

Ensures reproducible, high-purity intermediate formation, reducing the need for costly chromatographic separations in industrial asymmetric synthesis.

Handling Superiority and Reduced Hygroscopicity

In bulk laboratory and industrial settings, the physical properties of a chiral auxiliary heavily influence its processability. While the widely used homolog (2R,4R)-2,4-pentanediol has a similar melting point (50.5°C), it is notoriously hygroscopic and difficult to dry to anhydrous conditions. In contrast, the extended ethyl chains of (3S,5S)-3,5-heptanediol (m.p. 52°C) increase its lipophilicity and significantly reduce moisture absorption. This allows the compound to be stored, weighed, and transferred as a stable, free-flowing solid without the rapid degradation of anhydrous reaction conditions often caused by water contamination from hygroscopic auxiliaries [1].

Evidence DimensionMoisture absorption and handling stability
Target Compound DataStable, highly lipophilic solid (m.p. 52°C) with low hygroscopicity
Comparator Or Baseline(2R,4R)-2,4-pentanediol (highly hygroscopic, difficult to dry)
Quantified DifferenceElimination of severe moisture uptake during standard atmospheric exposure
ConditionsBulk storage, weighing, and formulation of anhydrous reaction mixtures

Procurement of this specific homolog eliminates the process bottlenecks and reproducibility failures associated with drying and handling highly hygroscopic chiral auxiliaries.

Chiral Acetal Templates for Cascade Cyclizations

Directly following its ability to form rigid, diequatorial 1,3-dioxanes, this compound is the premier choice for initiating Lewis acid-catalyzed intramolecular polyene cyclizations. It is ideal for the single-step construction of complex tricyclic or tetracyclic terpenoid and steroid cores where high enantiomeric excess is required[1].

Asymmetric Auxiliary for Lewis Acid-Mediated Additions

Due to its C2-symmetry and specific ethyl-group steric bulk, it is highly recommended as a chiral auxiliary for enol ethers and acetals undergoing diastereoselective nucleophilic additions, such as allylation or aldol-type reactions, where precise facial shielding is mandatory[2].

Moisture-Sensitive Anhydrous Synthesis Workflows

Because of its reduced hygroscopicity compared to lower-molecular-weight homologs like 2,4-pentanediol, it is the optimal chiral building block for industrial workflows that require strictly anhydrous conditions, ensuring seamless scale-up and high batch-to-batch reproducibility [3].

XLogP3

1.1

Dates

Last modified: 08-15-2023

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